molecular formula C16H9F3N2O3S B2551535 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207017-82-0

4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2551535
CAS RN: 1207017-82-0
M. Wt: 366.31
InChI Key: FIMONWVGOWTTFP-UHFFFAOYSA-N
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Description

The compound "4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide" is a derivative of the 1,4-benzothiazine class, which is known for its diverse biological activities. The presence of the trifluoromethoxy group suggests potential for increased metabolic stability and lipophilicity, which could influence its pharmacokinetic properties.

Synthesis Analysis

The synthesis of related 1,4-benzothiazine derivatives has been reported in the literature. For instance, the synthesis of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives was achieved from 2-acetylamino-5-chloro-benzenesulfonic acid pyridinium salt or 2-aminobenzenethiols, indicating a versatile approach to the core structure . Additionally, the incorporation of the trifluoromethylthio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold was achieved through a reaction with trifluoromethanesulfanylamide, suggesting a method that could potentially be adapted for the synthesis of the trifluoromethoxy analog .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been extensively studied. For example, NMR and X-ray studies have provided detailed insights into the stereochemistry of related compounds, which can be crucial for understanding the biological activity of these molecules . The precise analysis of NMR spectra and comparison with quantum chemistry methods are essential tools for characterizing these compounds.

Chemical Reactions Analysis

Benzothiazine derivatives are known to undergo various chemical reactions. The domino reaction of polyfluorophenyl sulfides, sulfoxides, and sulfones with ammonia or amines to synthesize polyfluorinated benzothiazines is one such example . This indicates that the compound may also be amenable to similar reactions, which could be used to introduce further functionalization or to create analogs for structure-activity relationship studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their substituents. The presence of the trifluoromethoxy group is likely to affect the lipophilicity and acidity of the molecule, as seen in related compounds where the fluorophenol moiety conferred high sensitivity to pH and selectivity in metal cation binding . The sulfonylthiourea moiety in some benzothiadiazine derivatives has been shown to play a crucial role in antioxidant activity, suggesting that the functional groups attached to the benzothiazine core can significantly impact the compound's properties and potential applications .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is involved in various synthetic pathways and has been studied for its unique chemical properties. Notably, research has shown that derivatives of benzothiazine, such as those involving trifluoromethoxy groups, can be synthesized using specific reactions that incorporate the trifluoromethylthio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold. These reactions proceed under mild conditions and yield moderate to good outcomes, highlighting the versatility and reactivity of such compounds in organic synthesis (Xiao et al., 2013).

Antimicrobial Activities

The antimicrobial potential of benzothiazine derivatives is a significant area of interest. Studies have synthesized novel benzothiazine compounds and tested their efficacy as antimicrobial agents. For example, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, structurally related to benzothiazines, have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the potential use of benzothiazine derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Antioxidant Activity

The antioxidant potential of benzothiazine derivatives is another crucial research area. Specific studies have focused on synthesizing compounds like ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates and their relevance in antioxidant activity screening. These efforts underscore the broader implications of benzothiazine derivatives in medicinal chemistry, particularly in designing molecules with potential health benefits (Aghekyan et al., 2020).

Safety and Hazards

4-(Trifluoromethoxy)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation .

properties

IUPAC Name

1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3S/c17-16(18,19)24-12-7-5-11(6-8-12)21-10-13(9-20)25(22,23)15-4-2-1-3-14(15)21/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMONWVGOWTTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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